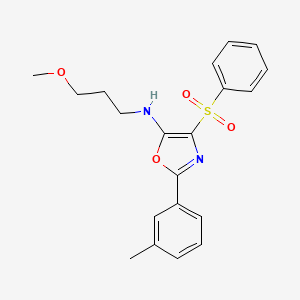
4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is an organic molecule that belongs to the oxazole class, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an oxazole ring, a benzenesulfonyl group, and a methoxypropyl side chain. The molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 320.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Preliminary studies suggest that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuroxan have shown efficacy in suppressing bacterial biofilm growth, indicating a potential for treating infections caused by biofilm-forming bacteria .
Anti-Cancer Activity
Research has indicated that certain oxazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated the ability to cause early and late apoptosis in M-HeLa cells . In one study, a derivative caused an increase in early apoptotic cells by nearly threefold compared to controls.
Table 2: Apoptotic Effects of Related Compounds
| Compound ID | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 3c | 6.67 | 8.63 |
| 3f | 14.46 | 12.79 |
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. Specifically, it may inhibit certain kinases or transcription factors crucial for cell survival.
Case Studies
- Study on Biofilm Inhibition : A recent investigation into related compounds showed that at concentrations as low as 10−6M, significant inhibition of biofilm formation was observed. The maximum inhibitory effect was recorded at 10−4M, where biofilm formation was reduced to 5.78% compared to control .
- Fungistatic Activity : Compounds structurally similar to This compound have also shown fungistatic properties against various isolates, with specific derivatives achieving over 40% growth inhibition in laboratory settings .
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-8-6-9-16(14-15)18-22-20(19(26-18)21-12-7-13-25-2)27(23,24)17-10-4-3-5-11-17/h3-6,8-11,14,21H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNHBMHQQQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













